N-(1-(2,5-Dimethoxy-4-methylphenethyl)piperidin-4-yl)-N-phenylpropionamide
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Overview
Description
N-(2C-D) Fentanyl (hydrochloride) is a synthetic opioid compound categorized as a phenethylamine. It is structurally similar to known opioids and is regulated as a Schedule I compound in the United States . This compound is primarily used for research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2C-D) Fentanyl (hydrochloride) involves multiple steps, starting with the preparation of the phenethylamine precursor. The key steps include:
Formation of the phenethylamine core: This involves the reaction of 2,5-dimethoxy-4-methylbenzaldehyde with nitroethane to form the nitrostyrene intermediate.
Reduction of the nitrostyrene: The nitrostyrene is reduced to the corresponding phenethylamine using a reducing agent such as lithium aluminum hydride.
Formation of the piperidine ring: The phenethylamine is then reacted with 4-piperidone to form the piperidine ring.
Industrial Production Methods
Industrial production of N-(2C-D) Fentanyl (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2C-D) Fentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2C-D) Fentanyl (hydrochloride) is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for mass spectrometry and chromatography.
Biology: In studies related to opioid receptors and their interactions.
Medicine: In the development of new analgesics and pain management therapies.
Industry: In the synthesis of other fentanyl analogs for research purposes.
Mechanism of Action
N-(2C-D) Fentanyl (hydrochloride) exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate, leading to analgesia and sedation. The compound also activates the reward pathways, which can lead to euphoria and dependence .
Comparison with Similar Compounds
Similar Compounds
- N-(2C-G) Fentanyl (hydrochloride)
- N-(2C-N) Fentanyl (hydrochloride)
- N-(2C-T-2) Fentanyl (hydrochloride)
Uniqueness
N-(2C-D) Fentanyl (hydrochloride) is unique due to its specific structural modifications, which confer distinct pharmacological properties. These modifications include the presence of 2,5-dimethoxy and 4-methyl groups on the phenethylamine core, which enhance its potency and selectivity for the μ-opioid receptors .
Properties
Molecular Formula |
C25H34N2O3 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[1-[2-(2,5-dimethoxy-4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C25H34N2O3/c1-5-25(28)27(21-9-7-6-8-10-21)22-12-15-26(16-13-22)14-11-20-18-23(29-3)19(2)17-24(20)30-4/h6-10,17-18,22H,5,11-16H2,1-4H3 |
InChI Key |
WOAKBYSJZBMEGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=C(C=C(C(=C2)OC)C)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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